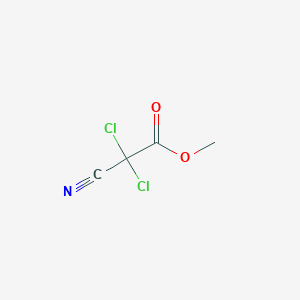

Methyl 2,2-dichloro-2-cyanoacetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“Methyl 2,2-dichloro-2-cyanoacetate” is a chemical compound with the molecular formula C4H3Cl2NO2 . It is a liquid substance with a molecular weight of 167.98 .

Molecular Structure Analysis

The molecular structure of “Methyl 2,2-dichloro-2-cyanoacetate” can be represented by the InChI code1S/C4H3Cl2NO2/c1-9-3(8)4(5,6)2-7/h1H3 . The compound has a molecular weight of 167.97 g/mol . Physical And Chemical Properties Analysis

“Methyl 2,2-dichloro-2-cyanoacetate” is a liquid with a boiling point of 67°C at 2mm Hg . It has a molecular weight of 167.98 . The compound has a topological polar surface area of 50.1 Ų .Wissenschaftliche Forschungsanwendungen

Application 1: Synthesis of Pyran Derivatives

- Scientific Field : Medicinal Chemistry

- Summary of the Application : Methyl 2,2-dichloro-2-cyanoacetate is used in the synthesis of novel pyran derivatives based on 8-hydroxyquinoline . These derivatives are known for their extensive applications in the field of analytical chemistry and separation techniques . Their complexes with transition metals also exhibit antibacterial and antifungal activity .

- Methods of Application or Experimental Procedures : The preparation of pyranoquinoline derivatives consists in reacting equimolar amounts of 8-hydroxyquinoline, 4-alkylbenzaldehyde, and methyl-2-cyanoacetate in pure ethanol in the presence of calcium bicarbonate under magnetic stirring during 24 hours .

- Results or Outcomes : The synthesized compounds were evaluated in vitro as antimicrobial agents against Gram-positive and Gram-negative bacterial strains . The preliminary screening results showed that all the tested compounds have a remarkable inhibitory effect on the growth of the majority of the tested bacterial strains compared to the standard antibiotic (penicillin G) .

Application 2: Synthesis of Cyanoacetamide Derivatives

- Scientific Field : Organic Chemistry

- Summary of the Application : Methyl 2,2-dichloro-2-cyanoacetate can be used in the synthesis of cyanoacetamide derivatives . These derivatives are known for their extensive applications in the field of medicinal chemistry due to their biological activities .

- Methods of Application or Experimental Procedures : The preparation of cyanoacetamide derivatives involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates . Different reaction conditions are used to yield the desired products .

- Results or Outcomes : The synthesized compounds are used in various fields of research, including medicinal chemistry .

Application 3: Proteomics Research

- Scientific Field : Proteomics

- Summary of the Application : Methyl 2,2-dichloro-2-cyanoacetate is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions .

Application 4: Synthesis of Other Chemicals

- Scientific Field : Chemical Synthesis

- Summary of the Application : Methyl 2,2-dichloro-2-cyanoacetate is used in the synthesis of other chemicals . It’s a versatile reagent that can be used to produce a wide range of chemical compounds .

Application 5: Proteomics Research

Safety And Hazards

Eigenschaften

IUPAC Name |

methyl 2,2-dichloro-2-cyanoacetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3Cl2NO2/c1-9-3(8)4(5,6)2-7/h1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNNGARZGMDAFAF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C#N)(Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3Cl2NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40502078 |

Source

|

| Record name | Methyl dichloro(cyano)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40502078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.97 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2,2-dichloro-2-cyanoacetate | |

CAS RN |

25761-68-6 |

Source

|

| Record name | Methyl dichloro(cyano)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40502078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-Fluorophenyl)methyl]oxirane](/img/structure/B1367029.png)

![5-Methylfuro[3,2-b]pyridine-2-carboxylic acid hydrochloride](/img/structure/B1367045.png)